3-Chloro-6,7-dimethylcinnolin-4-ol
Description
3-Chloro-6,7-dimethylcinnolin-4-ol (CAS: 817209-31-7) is a cinnoline derivative with a molecular formula of C₁₀H₉ClN₂O. Cinnolines are nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyridazine ring. This compound features a chlorine atom at position 3 and methyl groups at positions 6 and 7 on the cinnoline scaffold, along with a hydroxyl group at position 2. It is primarily utilized in pharmacological research and as a synthetic intermediate, with commercial availability at 97% purity .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-chloro-6,7-dimethyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-7-8(4-6(5)2)12-13-10(11)9(7)14/h3-4H,1-2H3,(H,12,14) |
InChI Key |
BLUXEVDLZQDMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NN=C(C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-6,7-dimethylcinnolin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-chloro-6,7-dimethylquinoline-4-one with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-6,7-dimethylcinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced cinnoline derivatives.
Scientific Research Applications
3-Chloro-6,7-dimethylcinnolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dimethylcinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,7-Dichlorocinnolin-4(1H)-one
- Structure: A cinnolinone derivative with chlorine substituents at positions 6 and 7 and a ketone group at position 4 (Figure 1a).
- Molecular Formula : C₈H₄Cl₂N₂O.
- Key Properties :
- Differentiation: Unlike 3-Chloro-6,7-dimethylcinnolin-4-ol, this compound lacks methyl groups and replaces the hydroxyl group with a ketone. The dichloro substitution pattern may influence electronic properties and reactivity.
6,7-Dichloro-4-quinolinol
- Structure: A quinoline derivative with chlorines at positions 6 and 7 and a hydroxyl group at position 4 (Figure 1b).
- Molecular Formula: C₉H₅Cl₂NO.
- Key Properties: CAS: 203626-51-1. Synonyms: 4-Hydroxy-6,7-dichloroquinoline .
- Differentiation: The quinoline core differs from cinnoline by the position of the second nitrogen atom.
4-Chloro-6,7-dimethoxyquinoline
- Structure: A quinoline derivative with chlorine at position 4 and methoxy groups at positions 6 and 6.
- Molecular Formula: C₁₁H₁₀ClNO₂.
- Key Properties :
- Differentiation: Methoxy groups enhance solubility compared to methyl or chloro substituents.
Structural and Functional Analysis
Table 1: Comparative Structural Data
| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-Chloro-6,7-dimethylcinnolin-4-ol | Cinnoline | 3-Cl, 6,7-CH₃, 4-OH | C₁₀H₉ClN₂O | 208.65 | Hydroxyl, Chloro |
| 6,7-Dichlorocinnolin-4(1H)-one | Cinnolinone | 6,7-Cl, 4-O | C₈H₄Cl₂N₂O | 215.03 | Ketone, Chloro |
| 6,7-Dichloro-4-quinolinol | Quinoline | 6,7-Cl, 4-OH | C₉H₅Cl₂NO | 218.05 | Hydroxyl, Chloro |
| 4-Chloro-6,7-dimethoxyquinoline | Quinoline | 4-Cl, 6,7-OCH₃ | C₁₁H₁₀ClNO₂ | 223.66 | Methoxy, Chloro |
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